2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate
Overview
Description
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate is a chemical compound with the molecular formula C15H9ClN2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This structure is linked to a phenyl group and a 4-chlorobenzenecarboxylate moiety, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with an acyl chloride in the presence of a base, such as sodium acetate, to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. In anticancer applications, the compound inhibits enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for DNA replication and cell proliferation . By inhibiting these enzymes, the compound effectively halts the growth of cancer cells. Additionally, it may interact with nucleic acids and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral properties.
1,3,4-Oxadiazole: Similar to the compound , it exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.
1,2,5-Oxadiazole: Primarily used in the development of energetic materials due to its high nitrogen content.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-7-5-10(6-8-11)15(19)21-13-4-2-1-3-12(13)14-18-17-9-20-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKIQBMQODKUNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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